molecular formula C22H25ClN8O B11936454 Cdk6/9-IN-1

Cdk6/9-IN-1

Cat. No.: B11936454
M. Wt: 452.9 g/mol
InChI Key: GVJLKAACQAJVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk6/9-IN-1 is a small molecule inhibitor that targets cyclin-dependent kinases 6 and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with various cancers. By inhibiting these kinases, this compound has shown potential in cancer therapy, particularly in targeting cancer cells that rely on these kinases for proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk6/9-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for large-scale purification .

Chemical Reactions Analysis

Types of Reactions

Cdk6/9-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities or improved pharmacokinetic profiles .

Mechanism of Action

Cdk6/9-IN-1 exerts its effects by binding to the active site of cyclin-dependent kinases 6 and 9, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the retinoblastoma protein and other cell cycle regulators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk6/9-IN-1 is unique in its dual inhibition of both cyclin-dependent kinase 6 and 9, providing a broader spectrum of activity compared to inhibitors that target only one kinase. This dual inhibition can potentially lead to more effective cancer therapies by simultaneously disrupting multiple pathways involved in cell proliferation .

Properties

Molecular Formula

C22H25ClN8O

Molecular Weight

452.9 g/mol

IUPAC Name

N-[3-[[5-chloro-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrimidin-4-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H25ClN8O/c1-15(32)26-16-4-3-5-17(12-16)27-21-19(23)14-25-22(29-21)28-20-7-6-18(13-24-20)31-10-8-30(2)9-11-31/h3-7,12-14H,8-11H2,1-2H3,(H,26,32)(H2,24,25,27,28,29)

InChI Key

GVJLKAACQAJVQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=NC=C(C=C3)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.